Product packaging for 4-Bromo-2-isocyanatothiophene(Cat. No.:)

4-Bromo-2-isocyanatothiophene

Cat. No.: B13492236
M. Wt: 204.05 g/mol
InChI Key: APVXQTIRRNPDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-isocyanatothiophene is a versatile heterocyclic building block designed for advanced chemical synthesis and materials science research. This compound features a reactive isocyanate group (-N=C=O) and a bromine substituent on a thiophene ring, enabling it to participate in sequential and divergent synthesis pathways. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings, which are fundamental methods for constructing conjugated molecular architectures . Concurrently, the highly electrophilic isocyanate group readily undergoes reactions with nucleophiles like amines and alcohols to form urea and carbamate linkages, respectively . This dual functionality makes this compound particularly valuable in the development of novel thiophene-based conjugated polymers and oligomers. Such materials are central to organic electronics, finding applications in organic thin-film transistors (OTFTs), polymer solar cells, and chemical sensors due to their exceptional optoelectronic properties and processability . Furthermore, the thiophene moiety is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and bioactive molecules across therapeutic areas including anti-inflammatory, antimicrobial, and anticancer applications . The isocyanate group allows for the rational design of potential pharmacophores by facilitating easy conjugation to other molecular fragments. Researchers can exploit this compound to create custom monomers for functional polymers or to explore new chemical space in drug discovery. This compound is supplied as a high-purity compound for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrNOS B13492236 4-Bromo-2-isocyanatothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrNOS

Molecular Weight

204.05 g/mol

IUPAC Name

4-bromo-2-isocyanatothiophene

InChI

InChI=1S/C5H2BrNOS/c6-4-1-5(7-3-8)9-2-4/h1-2H

InChI Key

APVXQTIRRNPDBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)N=C=O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Bromo 2 Isocyanatothiophene

Precursor Synthesis and Functionalization of the Thiophene (B33073) Core

The journey to 4-bromo-2-isocyanatothiophene (B6167710) begins with the careful construction of a thiophene ring bearing the necessary substituents in the correct positions. This involves creating brominated thiophene intermediates and subsequently introducing a functional group that can be converted into the isocyanate.

Approaches to Brominated Thiophene Intermediates

The introduction of a bromine atom at the C4 position of the thiophene ring is a critical first step. The method chosen often depends on the desired regioselectivity and the nature of other substituents present on the ring.

Direct bromination of thiophene or its derivatives using elemental bromine (Br₂) is a common electrophilic substitution method. researchgate.net However, this can lead to a mixture of products, including 2-bromo and 2,5-dibromo species, due to the high reactivity of the C2 and C5 positions. To achieve selective bromination at the C4 position, a blocking group strategy or a directed synthesis is often necessary.

A more controlled and regioselective approach involves the use of organometallic intermediates. For instance, a 3-substituted thiophene can be lithiated at a low temperature (e.g., -78 °C) using a strong base like n-butyllithium (n-BuLi). google.com This directs metallation to the C2 or C5 position. Subsequent reaction with a bromine source can still be challenging for C4 substitution. A more effective strategy starts with a pre-functionalized thiophene. For example, starting with 3-bromothiophene (B43185), one could introduce a directing group to facilitate further substitution, or utilize coupling reactions like the Suzuki or Stille reactions to build the desired substituted core. nih.gov

Another powerful technique for controlling the position of bromination is to activate a specific position through lithiation, followed by quenching with a bromine source. For example, activating a 3-alkylthiophene with n-BuLi at -78°C can lead to selective lithiation, and subsequent reaction with bromine can yield the desired bromo-alkylthiophene with high selectivity and yields reported as high as 93%. google.com

Method Reagents Typical Conditions Selectivity/Yield Reference
Direct BrominationThiophene, Br₂Carbon Tetrachloride, Room TempCan lead to mixtures prepchem.com
Lithiation-Bromination3-Alkylthiophene, n-BuLi, Br₂-78 °C to Room TempHigh regioselectivity, >90% yield google.com
From ChromanonesChroman-4-one, PBr₃RefluxGood yields for analogous systems researchgate.net

Introduction of the Amino Group Precursor on the Thiophene Ring

With a 4-brominated thiophene intermediate in hand, the next step is to introduce a functional group at the C2 position that will ultimately become the isocyanate. This precursor is typically an amino group (-NH₂) or a group that can be readily converted to it, such as a nitro group (-NO₂) or a carboxylic acid (-COOH).

Via a Carboxylic Acid Precursor (for Curtius Rearrangement): One of the most reliable routes involves the synthesis of 4-bromothiophene-2-carboxylic acid. This can be achieved by the lithiation of 3-bromothiophene at the 2-position, followed by quenching with carbon dioxide (CO₂). This carboxylic acid derivative serves as the direct precursor for the Curtius rearrangement, a phosgene-free method for isocyanate synthesis.

Via an Amino Group Precursor (for Phosgenation): Alternatively, the direct synthesis of 4-bromo-2-aminothiophene provides the immediate precursor for phosgene-based isocyanate formation. The Gewald reaction is a cornerstone for synthesizing substituted 2-aminothiophenes. arkat-usa.orgsciforum.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. sciforum.netsemanticscholar.org To obtain the 4-bromo substitution pattern, an α-brominated carbonyl compound would be a logical starting material.

Formation of the Isocyanate Moiety

The final and defining step of the synthesis is the conversion of the C2 functional group into the isocyanate moiety (-NCO). This transformation can be accomplished through several methods, broadly classified as phosgene-based or phosgene-free strategies.

Phosgene-Based Strategies for Isocyanate Generation

The reaction of a primary amine with phosgene (B1210022) (COCl₂) is the classical and most widely used industrial method for producing isocyanates. researchgate.netgoogle.com In this context, 4-bromo-2-aminothiophene is treated with phosgene or a phosgene equivalent like triphosgene.

The reaction typically proceeds in an inert solvent, such as chlorobenzene (B131634) or o-dichlorobenzene. justia.com The amine reacts with phosgene to form an intermediate carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate. justia.com The process can be carried out in either the liquid or gas phase, with gas-phase phosgenation offering advantages in terms of reaction speed and heat management, though it is more demanding from an engineering perspective. researchgate.net

Phosgenation Type Reactants Typical Solvents Key Intermediate Reference
Liquid-Phase4-Bromo-2-aminothiophene, PhosgeneChlorobenzene, o-DichlorobenzeneCarbamoyl chloride justia.com
Gas-PhaseVaporized Amine, Gaseous PhosgeneNone (gas phase)- researchgate.netnih.gov

Phosgene-Free Alternatives for Isocyanate Synthesis (e.g., Curtius Rearrangement, Urethane (B1682113) Cleavage)

Given the high toxicity of phosgene, significant research has been devoted to developing safer, phosgene-free alternatives. nih.govresearchgate.net The Curtius rearrangement is a prominent and versatile example.

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgorganic-chemistry.org The synthesis starts with the precursor 4-bromothiophene-2-carboxylic acid. The carboxylic acid is first converted into an acyl azide. This can be achieved through several methods, such as reacting the corresponding acyl chloride with sodium azide, or by using reagents like diphenylphosphoryl azide (DPPA). scispace.com

Once the acyl azide is formed, it is gently heated. It undergoes a rearrangement where the R-group (the 4-bromothienyl group) migrates from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous loss of dinitrogen gas (N₂), yielding this compound. organic-chemistry.orgnih.gov A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the mild reaction conditions often employed. nih.gov

Step Reagents/Conditions Purpose Reference
Acyl Azide FormationCarboxylic acid, DPPA, or (1) Oxalyl chloride, (2) NaN₃Converts carboxylic acid to acyl azide scispace.comresearchgate.net
RearrangementHeating in an inert solvent (e.g., toluene, THF)Decomposes acyl azide to isocyanate + N₂ wikipedia.orgnih.gov

Urethane Cleavage: Another phosgene-free route involves the thermal decomposition of a carbamate (B1207046) (urethane). In this approach, the precursor amine (4-bromo-2-aminothiophene) would first be reacted with a reagent like dimethyl carbonate or a chloroformate to form a stable urethane. This urethane is then heated, often in the presence of a catalyst, to cleave it into the desired isocyanate and an alcohol. This two-step process avoids the direct use of phosgene. researchgate.net

Optimization of Reaction Conditions and Yields for Isocyanate Formation

Optimizing the synthesis of this compound requires careful control over reaction parameters in each step.

In phosgene-based methods , the key is to manage the stoichiometry of phosgene and effectively remove the HCl byproduct to drive the reaction to completion. In industrial settings, the process involves sophisticated systems for recycling excess phosgene and handling the corrosive off-gas stream. justia.com

Regioselective and Chemoselective Considerations in Synthesis

The regioselectivity of the synthesis of this compound is paramount, as the specific 2,4-substitution pattern on the thiophene ring dictates the properties and reactivity of the final molecule. The primary challenge lies in the controlled introduction of the bromo and carboxyl (or a precursor to the isocyanate) groups at the desired positions.

Two main retrosynthetic approaches can be considered for the synthesis of the key intermediate, 4-bromo-thiophene-2-carboxylic acid:

Approach A: Bromination of Thiophene-2-carboxylic Acid

This approach involves the direct bromination of commercially available thiophene-2-carboxylic acid. The carboxyl group is a deactivating and meta-directing group in typical electrophilic aromatic substitution. However, in the context of the thiophene ring, the directing effects can be more complex. The bromination of thiophene itself typically proceeds sequentially to give 2-bromothiophene, then 2,5-dibromothiophene, followed by 2,3,5-tribromothiophene, and finally tetrabromothiophene. chemicalforums.com

When a deactivating group like a carboxylic acid is present at the 2-position, electrophilic substitution is generally directed to the 4- and 5-positions. chemicalforums.com Therefore, direct bromination of thiophene-2-carboxylic acid is expected to yield a mixture of 4-bromo- and 5-bromo-thiophene-2-carboxylic acid.

Key Considerations for Approach A:

Regioselectivity: The formation of a mixture of isomers necessitates a purification step to isolate the desired 4-bromo isomer. The ratio of the 4- and 5-bromo isomers will depend on the reaction conditions, including the brominating agent and solvent.

Chemoselectivity: The reaction conditions must be controlled to favor monobromination and avoid the formation of dibrominated or other polybrominated products.

ReactantBrominating AgentExpected ProductsRef.
Thiophene-2-carboxylic acidBr₂ in a suitable solvent4-Bromo-thiophene-2-carboxylic acid and 5-Bromo-thiophene-2-carboxylic acid chemicalforums.com

Approach B: Carboxylation of 3-Bromothiophene

This strategy begins with 3-bromothiophene, which can be synthesized from the debromination of 2,3,5-tribromothiophene. wikipedia.org The introduction of the carboxyl group at the 2-position can then be achieved through a regioselective metalation followed by quenching with carbon dioxide.

Lithiation of 3-bromothiophene is a common method for generating a nucleophilic carbon at a specific position. The choice of the lithiating agent is critical for controlling the regioselectivity. The use of n-butyllithium (n-BuLi) can lead to lithium-halogen exchange, forming 3-lithiothiophene, or deprotonation at the more acidic 2-position. To favor deprotonation at the 2-position, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) might be employed, though t-butyllithium (t-BuLi) is often effective for lithium-halogen exchange. researchgate.net For achieving deprotonation at the 2-position of 3-bromothiophene, specific reaction conditions would need to be carefully selected. Once the 3-bromo-2-lithiothiophene (B13734870) is formed, it can be reacted with carbon dioxide to yield 3-bromo-thiophene-2-carboxylic acid. Subsequent bromination at the 4-position would then be required.

A more direct route to 4-bromo-thiophene-2-carboxylic acid from 3-bromothiophene would involve a two-step process of first introducing the carboxyl group and then the second bromine atom. However, controlling the regioselectivity of the second bromination could be challenging.

A more refined strategy within this approach involves the lithiation of a more complex, substituted thiophene to direct the carboxylation. For example, in the synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, successive regioselective lithiation and functionalization steps were employed, demonstrating the high degree of control achievable with organolithium chemistry. mdpi.com

Key Considerations for Approach B:

Regioselectivity of Lithiation: The choice of organolithium reagent and reaction conditions (temperature, solvent) is crucial to ensure the desired regioselectivity of the metalation. researchgate.net

Chemoselectivity: The reaction must be chemoselective for the desired functionalization (e.g., carboxylation) without side reactions involving the bromo substituent.

Starting MaterialReagentsIntermediateProductRef.
3-Bromothiophene1. Lithiating Agent (e.g., n-BuLi or LDA) 2. CO₂3-Bromo-2-lithiothiophene3-Bromo-thiophene-2-carboxylic acid researchgate.net

Conversion to this compound

Once 4-bromo-thiophene-2-carboxylic acid is obtained, its conversion to the isocyanate is typically achieved via the Curtius rearrangement. nih.gov This involves the formation of an acyl azide intermediate.

Methods for Acyl Azide Formation:

From Acyl Chlorides: The carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the acyl azide. nih.gov

Using Diphenylphosphoryl Azide (DPPA): This reagent allows for a one-pot conversion of the carboxylic acid to the acyl azide, which can then rearrange in situ upon heating. nih.gov

The subsequent rearrangement of the 4-bromo-thiophene-2-carbonyl azide to this compound is typically induced by heating. The reaction is generally chemoselective, with the isocyanate being the primary product. The presence of the bromo substituent is not expected to interfere with the Curtius rearrangement.

PrecursorReagents for Azide FormationIntermediateProductRef.
4-Bromo-thiophene-2-carboxylic acid1. SOCl₂ or (COCl)₂ 2. NaN₃4-Bromo-thiophene-2-carbonyl azideThis compound nih.govnih.gov
4-Bromo-thiophene-2-carboxylic acidDiphenylphosphoryl azide (DPPA)4-Bromo-thiophene-2-carbonyl azideThis compound nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Isocyanatothiophene

Reactions at the Isocyanate Electrophilic Center

The isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the foundation for numerous transformations, including additions, cycloadditions, and polymerizations.

The most common reaction of isocyanates involves the nucleophilic addition across the C=N double bond. This process is fundamental to the formation of ureas, carbamates, and thiocarbamates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Reaction with Amines: Primary and secondary amines react readily with 4-bromo-2-isocyanatothiophene (B6167710) to form the corresponding N,N'-disubstituted ureas. The reaction is typically rapid and exothermic, often proceeding without the need for a catalyst. For instance, the reaction with a primary amine (R-NH₂) would yield a (4-bromothiophen-2-yl)urea derivative. These reactions are widely used in the synthesis of complex molecules and pharmaceutical intermediates. google.com

Reaction with Alcohols: In the presence of a suitable catalyst, such as a tertiary amine or an organotin compound, alcohols add to the isocyanate group to form carbamates (urethanes). The reaction of this compound with an alcohol (R-OH) produces the corresponding alkyl N-(4-bromothiophen-2-yl)carbamate. This reaction is a cornerstone of polyurethane chemistry.

Reaction with Thiols: Thiols (R-SH) can also add to the isocyanate moiety, though they are generally less reactive than alcohols and amines. The resulting products are thiocarbamates. These reactions may require more forcing conditions or specific catalysts to proceed efficiently.

The reactivity of the nucleophile generally follows the order: primary amines > secondary amines > alcohols > thiols.

The cumulative double bonds of the isocyanate group can participate in cycloaddition reactions, providing pathways to various heterocyclic structures. These reactions can be classified based on the number of atoms contributed by each component to the newly formed ring.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The C=N bond of the isocyanate can act as a dienophile in reactions with conjugated dienes. These reactions lead to the formation of six-membered heterocyclic rings. The strongly polar nature of the isocyanate group can influence the mechanism, which may proceed in a concerted or stepwise fashion, sometimes involving zwitterionic intermediates. semanticscholar.org While specific examples involving this compound are not extensively documented, the general reactivity pattern of isocyanates suggests its potential in such transformations. semanticscholar.orgyoutube.com

[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloadditions with various unsaturated partners like alkenes and imines. For example, the reaction with an alkene can form a β-lactam ring, while reaction with an imine can produce a 1,3-diazetidin-2-one. Photosensitized [2+2] cycloadditions of related N-sulfonylimines to form azetidines have been reported, highlighting a potential pathway for isocyanates under photochemical conditions. nih.gov

The reactivity of the isocyanate group is central to the formation of important polymer classes, such as polyurethanes and polyureas. Although not a polymerization in itself, molecularly imprinted polymers (MIPs) have been synthesized using a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine, as a template. mdpi.com This process involves polymerizing functional monomers around the template molecule. mdpi.com

In the context of this compound, its isocyanate functionality allows it to act as a monomer or comonomer.

Polyurethanes: In polycondensation reactions with diols or polyols, this compound can be incorporated into polyurethane chains. The resulting polymer would feature pendant 4-bromothiophene units, which could be used for further functionalization via cross-coupling reactions.

Polyureas: Similarly, reaction with diamines would lead to the formation of polyureas. The properties of the resulting polymer would be influenced by the structure of the diamine comonomer.

Reactivity of the Bromine Substituent on the Thiophene (B33073) Ring

The bromine atom at the C4 position of the thiophene ring is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the isocyanate group can also influence the ring's susceptibility to nucleophilic attack.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. nih.govsigmaaldrich.com The C-Br bond at the 4-position of the thiophene ring is well-suited for such transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. nih.govrsc.orgjsynthchem.com It is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids. nih.govmdpi.com The reaction of this compound with an arylboronic acid would yield a 4-aryl-2-isocyanatothiophene. The reaction is typically catalyzed by a palladium complex and requires a base. jsynthchem.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Coupling Partner Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Phenylboronic acid PdCl₂(PPh₃)₂ K₂CO₃ PEG 100 High jsynthchem.com
Arylboronic acid Pd(OAc)₂ / XPhos K₃PO₄ Dioxane/H₂O 100 61-86 nih.gov
Alkylboronic ester Pd catalyst Various Various Various Good to Excellent nih.gov

Sonogashira Reaction: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgrsc.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net Coupling this compound with an alkyne (e.g., phenylacetylene) would produce a 4-alkynyl-2-isocyanatothiophene, a valuable intermediate for more complex structures. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Coupling Partner Catalyst System Base Solvent Temperature Yield (%) Reference
Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N Toluene Room Temp. Good researchgate.net
Phenylacetylene Pd(OAc)₂ / Ligand Cs₂CO₃ DMF 120 High organic-chemistry.org
Terminal Alkyne Pd(PhCN)₂Cl₂ / P(t-Bu)₃ Amine Various Room Temp. Good organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgdiva-portal.orgresearchgate.net The reaction is palladium-catalyzed and requires a base to regenerate the active catalyst. organic-chemistry.orgmdpi.com Reacting this compound with an alkene like styrene (B11656) would result in a 4-styryl-2-isocyanatothiophene, typically with trans stereoselectivity. organic-chemistry.org

Table 3: Representative Conditions for Heck Coupling of Aryl Bromides

Coupling Partner Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Styrene Pd(OAc)₂ / Ligand K₂CO₃ DMF/H₂O 80 Good mdpi.com
n-Butyl acrylate Pd(OAc)₂ / Ligand Various Various High High organic-chemistry.org
Styrene Pd(OAc)₂ / Thiourea Ligand LiOH·H₂O DMF 130 Moderate to Excellent researchgate.net

Stille Reaction: This reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgikm.org.my It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a drawback. wikipedia.orgharvard.edu The Stille coupling of this compound with an organostannane would provide a versatile route to various substituted thiophenes. nih.govuwindsor.ca

Table 4: Representative Conditions for Stille Coupling of Aryl Bromides

Coupling Partner Catalyst System Additive Solvent Temperature (°C) Yield (%) Reference
Organostannane Pd(PPh₃)₄ None DMF 80 84 harvard.edu
Organostannane Pd(OAc)₂ / XPhos CsF Various High 92 nih.gov
Organostannane Pd₂(dba)₃ / AsPh₃ CuI DMF 60 55 harvard.edu

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comdalalinstitute.com This reaction is generally difficult on electron-rich aromatic systems but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. scribd.commasterorganicchemistry.comlibretexts.org

The isocyanate group at the C2 position of this compound is electron-withdrawing. This electronic effect makes the thiophene ring more electron-deficient and can activate the C4 position (para-like position relative to C2) towards nucleophilic attack. The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the negative charge is delocalized across the ring and onto the electron-withdrawing isocyanate group. Subsequent elimination of the bromide ion restores the aromaticity and yields the substitution product. scribd.com

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. byjus.com Therefore, under appropriate conditions, the bromine atom of this compound could potentially be displaced by such nucleophiles to yield 4-substituted-2-isocyanatothiophenes.

Metalation and Subsequent Electrophilic Quenching Reactions

No published research data is available for the metalation and subsequent electrophilic quenching reactions of this compound.

Synergistic Reactivity: Interplay between Isocyanate and Bromine Functionalities

There is no documented research on the synergistic reactivity between the isocyanate and bromine functionalities of this compound.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic data for the chemical transformations of this compound are not available in the current scientific literature.

Derivatization Strategies and Advanced Organic Synthesis Utilizing 4 Bromo 2 Isocyanatothiophene

Synthesis of Complex Heterocyclic Systems

The unique arrangement of reactive sites in 4-bromo-2-isocyanatothiophene (B6167710) makes it an ideal precursor for the synthesis of various complex heterocyclic systems.

Formation of Fused Thiophene (B33073) Derivatives

The isocyanate group of this compound readily participates in cyclization reactions to form fused thiophene derivatives. A notable example is the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives. These compounds can be formed through sequential reactions, such as nucleophilic aromatic substitution followed by a Suzuki coupling, to introduce diverse functionalities. nih.gov The initial reaction often involves the isocyanate moiety reacting with a suitable nucleophile to form a urea (B33335) or a related intermediate, which then undergoes intramolecular cyclization. The bromine atom can subsequently be utilized in cross-coupling reactions to further elaborate the fused system. The synthesis of thieno[3,2-d]pyrimidin-4-(3H)-ones is another key transformation, often achieved by reacting the parent thiophene with reagents like chloroformamidine (B3279071) hydrochloride. researchgate.net

Construction of Spiran Systems

While the direct construction of spiro systems from this compound is less commonly documented, the functional handles it possesses are amenable to strategies leading to such architectures. The isocyanate can be converted into various functional groups that can participate in spirocyclization reactions. For instance, transformation of the isocyanate into a thioamide or a similar nucleophilic group, followed by reaction with a suitable dielectrophile, could pave the way for the formation of a spirocyclic ring system attached to the thiophene core.

Preparation of Polyfunctionalized Thiophene Architectures

The differential reactivity of the isocyanate and bromo substituents on the thiophene ring allows for the regioselective introduction of multiple functional groups, leading to highly substituted thiophene architectures. lnu.edu.cn

Sequential Functionalization Strategies

A key strategy in utilizing this compound is the sequential functionalization of its reactive sites. lnu.edu.cn The isocyanate group typically reacts first with a wide range of nucleophiles, including amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively. This initial reaction leaves the bromo group intact for subsequent transformations. The bromine atom can then be subjected to various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce aryl, heteroaryl, or vinyl substituents at the 4-position of the thiophene ring. nih.gov This stepwise approach provides a high degree of control over the final structure of the polyfunctionalized thiophene. lnu.edu.cnsdu.dk

Reaction TypeReagents/ConditionsResulting Functional Group
Isocyanate Reactions
AminolysisR-NH2Urea
AlcoholysisR-OHCarbamate (B1207046)
ThiolysisR-SHThiocarbamate
Bromine Reactions
Suzuki CouplingAr-B(OH)2, Pd catalyst, baseAryl group
Stille CouplingAr-Sn(R)3, Pd catalystAryl group
Heck CouplingAlkene, Pd catalyst, baseVinyl group
This table outlines common sequential functionalization reactions for this compound.

One-Pot and Multicomponent Reactions Employing the Compound

The concept of one-pot and multicomponent reactions (MCRs) involves combining three or more reactants in a single vessel to form a complex product in a single synthetic operation. frontiersin.orgnih.gov This approach is highly efficient, reducing reaction time, waste, and purification steps. frontiersin.orgnih.gov this compound is a suitable candidate for MCRs due to its distinct reactive functionalities. researchgate.net For instance, an MCR could be designed where a nucleophile reacts with the isocyanate, and simultaneously, another reagent undergoes a cross-coupling reaction at the bromo position. nih.gov This strategy allows for the rapid assembly of complex and diverse thiophene derivatives from simple starting materials.

Role as a Chiral Auxiliary Precursor

This compound is a heterocyclic compound that, while not extensively documented as a standalone chiral auxiliary, possesses functional groups that make it a promising precursor for the synthesis of various chiral auxiliaries. A chiral auxiliary is an organic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The isocyanate group and the bromo-substituted thiophene ring of this compound offer versatile handles for derivatization, allowing for the introduction of chirality and the creation of new, effective chiral auxiliaries for asymmetric synthesis.

The primary strategy for transforming this compound into a chiral auxiliary involves the reaction of its highly electrophilic isocyanate group with a readily available chiral nucleophile, such as a chiral alcohol or amine. This reaction covalently attaches a chiral moiety to the thiophene scaffold, thereby generating a new chiral molecule that can be employed to induce stereoselectivity in subsequent chemical transformations.

The isocyanate functional group is well-known for its ability to react with nucleophiles like alcohols and amines to form urethanes and ureas, respectively. This reactivity is central to its potential as a chiral auxiliary precursor.

By reacting this compound with a chiral, non-racemic alcohol (R-OH), a chiral urethane (B1682113) can be synthesized. Similarly, reaction with a chiral amine (R-NH₂) yields a chiral urea. These reactions are typically high-yielding and proceed under mild conditions.

Reaction with Chiral Alcohols: this compound + R-OH → (4-Bromo-2-thienyl)-NHCOOR (Chiral Urethane)

Reaction with Chiral Amines: this compound + R-NH₂ → (4-Bromo-2-thienyl)-NHCONHR (Chiral Urea)

The resulting chiral urethane or urea derivative can then be utilized as a chiral auxiliary. The thiophene ring, with its specific steric and electronic properties, along with the bromo-substituent, becomes an integral part of the auxiliary's structure. This framework can influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule. For instance, the auxiliary can direct the approach of a reagent to one face of a double bond or a carbonyl group, leading to the preferential formation of one enantiomer of the product.

Ureas derived from chiral diamines are known to be prominent features in therapeutics and as chiral auxiliaries themselves. nih.govacs.orgnih.gov The synthesis of enantioenriched cyclic ureas from allylic amines and an isocyanate highlights the utility of the isocyanate group in forming chiral structures. nih.govacs.orgnih.gov This principle can be extended to this compound.

Table 1: Hypothetical Chiral Auxiliaries Derived from this compound

PrecursorChiral NucleophileResulting Chiral AuxiliaryAuxiliary Type
This compound(R)-1-Phenylethanol(R)-1-Phenylethyl (4-bromo-2-thienyl)carbamateUrethane
This compound(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)1-((4-Bromo-2-thienyl)carbamoyl)-2-(methoxymethyl)pyrrolidineUrea
This compound(1R,2S)-Ephedrine(1R,2S)-N-(4-Bromo-2-thienyl)-N'-methyl-N'-(2-hydroxy-1-phenylpropyl)ureaUrea

After the desired stereoselective transformation has been accomplished, the chiral auxiliary can be cleaved from the molecule, a critical step in asymmetric synthesis. The urethane or urea linkage can typically be hydrolyzed under acidic or basic conditions to release the product and recover the chiral auxiliary, if desired.

Beyond the direct derivatization of the isocyanate group, the thiophene ring itself can serve as a rigid scaffold for the construction of chiral ligands. Thiophene derivatives have been successfully employed in the synthesis of C₂-symmetric chiral ligands for asymmetric catalysis. mdpi.comresearchgate.netkoreascience.kr These ligands, when complexed with a metal center, can create a chiral environment that catalyzes reactions with high enantioselectivity.

In this context, this compound can be envisioned as a starting material for more complex, multi-step syntheses of chiral ligands. The bromo-substituent on the thiophene ring is a key feature, as it allows for further functionalization through cross-coupling reactions, such as the Suzuki or Stille coupling. This enables the introduction of various organic groups that can act as coordinating arms of a ligand.

A plausible synthetic route could involve the initial conversion of the isocyanate group into a chiral moiety as described above, followed by a subsequent cross-coupling reaction at the bromine-bearing carbon. For example, a phosphine (B1218219) group could be introduced, which is a common coordinating group in transition metal catalysts.

Table 2: Potential Derivatization Reactions for Chiral Ligand Synthesis

Reaction TypeReagentFunctional Group Transformation
Suzuki CouplingArylboronic acidC-Br → C-Aryl
Stille CouplingOrganostannaneC-Br → C-Alkyl/Aryl
Buchwald-Hartwig AminationAmineC-Br → C-N
Sonogashira CouplingTerminal alkyneC-Br → C-Alkyne

The combination of a chiral group derived from the isocyanate and a coordinating group introduced at the position of the bromine atom could lead to the formation of novel bidentate or tridentate chiral ligands. These ligands, featuring a thiophene backbone, could find applications in a range of asymmetric catalytic reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of such ligands from readily available precursors like this compound represents an active area of research in organic synthesis.

Computational and Theoretical Insights into 4 Bromo 2 Isocyanatothiophene Chemistry

Prediction of Reactivity and Reaction Pathways (e.g., DFT Studies)

There are no published DFT studies that specifically predict the reactivity and reaction pathways of 4-bromo-2-isocyanatothiophene (B6167710). DFT calculations are a powerful method for mapping potential energy surfaces and identifying the most likely routes for chemical reactions. acs.org For other functionalized thiophenes, DFT has been employed to investigate mechanisms of reactions such as bromination and cycloadditions. researchgate.netresearchgate.net Without specific computational studies on this compound, any discussion of its reaction pathways would be purely speculative.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would detail the different spatial arrangements of its atoms and their relative energies, has not been reported. The isocyanate group's rotation relative to the thiophene (B33073) ring would be a key feature of such an analysis, defining the molecule's conformational energy landscape. While conformational analyses of other substituted thiophene derivatives have been performed, this specific information for the title compound is absent from the literature. nih.govrsc.org

Elucidation of Transition States and Activation Barriers

No computational studies have been published that elucidate the transition states and activation barriers for reactions involving this compound. The identification of transition state structures is crucial for understanding the kinetics of a chemical reaction, as the activation barrier determines the reaction rate. Without targeted computational investigations, the energetic profiles and the specific geometries of transition states for any potential reactions of this compound remain unknown.

Solvent Effects on Reactivity and Selectivity

The influence of different solvents on the reactivity and selectivity of this compound has not been computationally investigated. Solvents can significantly impact chemical reactions by stabilizing or destabilizing reactants, products, and transition states. researchgate.netmdpi.com Theoretical models can predict these effects, offering guidance for experimental conditions. However, in the case of this compound, such predictive data is not currently available.

Advanced Spectroscopic and Structural Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Bromo-2-isocyanatothiophene (B6167710), both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the thiophene (B33073) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct signals. The proton at the 5-position is anticipated to be a doublet, coupled to the proton at the 3-position. Similarly, the proton at the 3-position will also appear as a doublet. The chemical shifts of these protons are influenced by the electronegativity and magnetic anisotropy of the bromine and isocyanate substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, four signals are expected for the thiophene ring carbons and one for the isocyanate carbon. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electron-withdrawing nature. The carbon bearing the isocyanate group (C2) and the isocyanate carbon itself (-NCO) will have characteristic chemical shifts. The chemical shifts of the other two thiophene carbons (C3 and C5) will also be unique, allowing for a complete assignment of the carbon skeleton. nih.gov

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (H3)7.0 - 7.5Doublet
¹H (H5)7.2 - 7.8Doublet
¹³C (C2)125 - 135Singlet
¹³C (C3)120 - 130Singlet
¹³C (C4)110 - 120Singlet
¹³C (C5)125 - 135Singlet
¹³C (-NCO)120 - 130Singlet

Note: These are predicted values based on known substituent effects on thiophene rings and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This band typically appears in the region of 2280-2240 cm⁻¹. spectroscopyonline.com Other characteristic absorptions include C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (1500-1400 cm⁻¹), and the C-Br stretching vibration, which is expected at lower wavenumbers (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the isocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The vibrations of the thiophene ring will also give rise to characteristic Raman signals.

Key Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-N=C=OAsymmetric Stretch2280 - 2240Strong
Thiophene C-HStretch~3100Medium
Thiophene C=CStretch1500 - 1400Medium-Strong
C-BrStretch< 800Medium

These techniques are also invaluable for in-situ reaction monitoring. For instance, during the synthesis of this compound, the disappearance of the precursor's characteristic bands and the appearance of the strong isocyanate peak can be monitored in real-time to assess reaction progress and completion. researchgate.net

Mass Spectrometry (MS) for Reaction Intermediate Identification and Pathway Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can confirm its structure.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities. libretexts.org

Common fragmentation pathways for this molecule would likely involve the loss of the isocyanate group (-NCO), the bromine atom (-Br), or cleavage of the thiophene ring. The identification of these fragment ions helps to piece together the molecular structure.

Predicted Mass Spectrometry Fragmentation for this compound:

m/z Value Possible Fragment Ion
[M]⁺, [M+2]⁺Molecular ion
[M - NCO]⁺Loss of isocyanate group
[M - Br]⁺Loss of bromine atom
[Thiophene-NCO]⁺Bromothiophene fragment
[Br-Thiophene]⁺Isocyanatothiophene fragment

Note: The exact m/z values will depend on the isotopic composition of the fragment.

X-ray Crystallography for Absolute Structure Determination and Molecular Packing Analysis

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

This information would unequivocally confirm the connectivity of the atoms and the regiochemistry of the substituents on the thiophene ring. Furthermore, the crystal structure analysis reveals how the molecules pack in the solid state, providing insights into intermolecular interactions such as halogen bonding or π-π stacking, which can influence the material's physical properties. While no specific crystal structure data for this compound is publicly available, analysis of related brominated thiophene derivatives provides a basis for understanding the expected molecular geometry and potential packing motifs.

Hyphenated Techniques for In-Situ Reaction Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for analyzing complex reaction mixtures and for in-situ reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component as it elutes. This is particularly useful for assessing the purity of the final product and for identifying any byproducts formed during its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are less volatile or thermally labile. It can be employed to monitor the progress of reactions involving this compound, allowing for the identification of reaction intermediates and the elucidation of reaction mechanisms. For example, in reactions where the isocyanate group is transformed, LC-MS can track the disappearance of the starting material and the formation of the product over time.

Emerging Applications and Future Research Directions of 4 Bromo 2 Isocyanatothiophene Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 4-Bromo-2-isocyanatothiophene (B6167710) is not widely documented in commercial literature, necessitating the development of novel and efficient synthetic routes. Current strategies for synthesizing isocyanates and functionalized thiophenes can be adapted and optimized for this specific compound.

One of the most promising and versatile methods for converting a carboxylic acid to an isocyanate is the Curtius rearrangement . nih.govwikipedia.orgresearchgate.net This reaction proceeds through an acyl azide (B81097) intermediate and is known for its high tolerance of various functional groups and retention of stereochemistry. nih.gov A plausible and efficient pathway to this compound would involve the conversion of 4-bromo-thiophene-2-carboxylic acid to its corresponding acyl azide, followed by thermal or photochemical rearrangement to yield the target isocyanate with the loss of nitrogen gas. arkat-usa.orgorganic-chemistry.org Research into this area could focus on optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. arkat-usa.org

Alternative methodologies common in industrial isocyanate production could also be explored, though they present significant challenges. The traditional phosgene (B1210022) process , which involves reacting an amine with the highly toxic phosgene gas, is the most established method for large-scale isocyanate production. nih.govcdc.govrsc.org However, due to the extreme hazards associated with phosgene, there is a strong industrial push towards safer, non-phosgene routes . nih.govacs.org These greener alternatives often involve the carbonylation of amines or nitro compounds or the thermal decomposition of carbamates. nih.govacs.org Adapting these non-phosgene methods for the synthesis of 4-bromo-2-aminothiophene and its subsequent conversion to the isocyanate represents a significant area for future research, aligning with the principles of green chemistry.

Below is a comparison of potential synthetic routes.

MethodologyKey ReactantsPrimary AdvantagesKey Challenges
Curtius Rearrangement4-Bromo-thiophene-2-carboxylic acid, Azide sourceHigh functional group tolerance; Mild conditions; Avoids phosgene. nih.govnih.govUse of potentially explosive azide intermediates; Optimization required for specific substrate.
Phosgene Process4-Bromo-2-aminothiophene, Phosgene (COCl2)Well-established for industrial scale; High yields. nih.govExtreme toxicity of phosgene; Corrosive HCl byproduct. rsc.orgacs.org
Non-Phosgene Routes4-Bromo-2-aminothiophene, CO or Dimethyl CarbonateImproved safety profile; Environmentally friendlier. nih.govacs.orgOften requires specialized catalysts; May require higher temperatures/pressures.

Expansion of Derivatization Scope for Diverse Molecular Libraries

The bifunctional nature of this compound makes it an excellent scaffold for creating diverse molecular libraries for applications in drug discovery and materials science. organic-chemistry.org The molecule possesses two primary sites for reaction: the highly electrophilic isocyanate group and the thiophene (B33073) ring, which can participate in various coupling reactions.

The isocyanate group (–N=C=O) readily reacts with a wide range of nucleophiles. organic-chemistry.org This allows for the straightforward synthesis of a variety of derivatives:

Ureas: Reaction with primary or secondary amines.

Carbamates (Urethanes): Reaction with alcohols or phenols. organic-chemistry.org

Thiocarbamates: Reaction with thiols.

Amides: Formed via hydrolysis of the isocyanate to an amine, followed by acylation.

This reactivity enables the attachment of numerous functional groups, allowing for systematic modification of a molecule's physicochemical properties, such as solubility, polarity, and biological activity.

Simultaneously, the bromine atom on the thiophene ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions. This opens up possibilities for C-C, C-N, and C-S bond formation, further expanding the structural diversity of the resulting library. The development of automated, high-throughput synthesis platforms could leverage these dual reactive sites to rapidly generate large libraries of novel thiophene-based compounds. organic-chemistry.org

Potential in Advanced Materials Science (e.g., monomers for specialized polymers, liquid crystals precursors)

The rigid, aromatic structure of the thiophene ring combined with the reactive isocyanate functionality positions this compound as a promising candidate for advanced materials science.

Monomers for Specialized Polymers: Isocyanates are fundamental building blocks for polyurethane polymers. wikipedia.org By incorporating the this compound moiety, novel polyurethanes or polyureas with unique properties can be developed. The thiophene unit can impart enhanced thermal stability and specific electronic properties, making these polymers potentially suitable for applications in organic electronics, such as organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs). mdpi.com The bromine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties after its initial synthesis.

Liquid Crystal Precursors: The inherent rigidity and rod-like shape of the thiophene core are desirable features for the design of liquid crystalline materials. By reacting the isocyanate group with long-chain alcohols or other mesogenic (liquid crystal-forming) groups, it is possible to synthesize molecules that may exhibit liquid crystalline phases. The polarizability and electronic characteristics of the bromothiophene unit could influence the mesophase behavior and electro-optical properties of the final material.

Challenges and Opportunities in Scale-Up and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial process presents several challenges and opportunities.

Challenges:

Hazardous Reagents: The conventional industrial route to isocyanates involves phosgene, which is highly toxic and requires stringent safety protocols and specialized infrastructure. rsc.org Even in non-phosgene routes like the Curtius rearrangement, the use of azides can pose explosion risks if not handled properly.

Process Optimization: Thiophene chemistry can be sensitive, and achieving high regioselectivity and yield during bromination and subsequent functionalization on a large scale can be difficult. rsc.org Reaction conditions such as temperature, pressure, and catalyst choice must be meticulously optimized.

Purification: The purity of isocyanates is critical, especially for polymerization applications. Developing efficient and cost-effective purification methods to remove side products and unreacted starting materials is essential for commercial viability.

Opportunities:

Green Chemistry: The need to avoid hazardous reagents like phosgene creates a significant opportunity for developing innovative and safer industrial processes. nih.govacs.org Research into catalytic non-phosgene routes could lead to more sustainable and cost-effective production methods.

Continuous Flow Chemistry: Flow chemistry offers enhanced safety and control over highly reactive or hazardous intermediates by using small reactor volumes. organic-chemistry.org This technology could be particularly advantageous for managing the risks associated with both isocyanate and azide chemistry, enabling safer and more efficient large-scale production.

Theoretical Advancements and Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. mdpi.com For this compound, theoretical studies can provide profound insights into its reactivity and properties, guiding experimental work.

Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. mdpi.com This allows for the prediction of reaction pathways and activation energies for its reactions with various nucleophiles or in coupling reactions. acs.orgnih.govresearchgate.net Such models can help chemists select the most promising reaction conditions and predict potential side products, saving significant experimental time and resources.

Modeling Material Properties: For materials science applications, computational models can predict the properties of polymers derived from this monomer. researchgate.net Molecular dynamics simulations can be employed to understand how polymers containing the this compound unit will fold and pack in the solid state, which is crucial for predicting their electronic and mechanical properties. nih.gov Machine learning algorithms, trained on existing data from related compounds, could also be developed to predict the properties of novel derivatives, accelerating the discovery of new high-performance materials. rsc.orgarxiv.org

Q & A

Q. Which software suites are recommended for modeling this compound’s electronic properties?

  • Answer : Gaussian (DFT), ORCA (post-HF methods), and VASP (periodic boundary conditions) for solid-state simulations. Visualization via GaussView or Avogadro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.